molecular formula C9H10N4S B083247 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol CAS No. 13373-10-9

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No. B083247
CAS RN: 13373-10-9
M. Wt: 206.27 g/mol
InChI Key: BQNXPJGHKISKRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives typically involves cyclization reactions, starting from precursors like potassium dithiocarbazinate and hydrazine hydrate, followed by condensation with benzaldehyde to introduce the benzyl group. This process yields Schiff bases, confirmed through physical parameters, chromatography, and spectroscopic methods such as IR and NMR (Singh & Kandel, 2013).

Molecular Structure Analysis

Detailed molecular structure analysis, including density functional theory (DFT) calculations, can predict the energetic feasibility of synthesis reactions, bond lengths, vibrational modes, and electronic transitions. The dominance of specific tautomers in the molecular structure, such as the thione over the thiol form, has been revealed through spectral analyses, including FT-IR, UV-visible, and NMR spectroscopy (Srivastava et al., 2016).

Chemical Reactions and Properties

4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, including condensation with different aldehydes to form Schiff bases, demonstrating its reactivity and potential for generating a wide range of derivatives. These derivatives have shown significant biological activities, which can be attributed to the structural features of the triazole ring and the substituents added to it (Rajurkar, Deshmukh, & Sonawane, 2016).

Scientific Research Applications

  • Synthesis of Derivatives :

    • Singh and Kandel (2013) focused on synthesizing the basic nucleus of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its Schiff base derivative. Their methods included physical parameters, chromatographic, and spectroscopic methods for confirmation (Singh & Kandel, 2013).
  • Pharmacological Studies :

    • Dave et al. (2007) explored the pharmacological properties of derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, including their antimicrobial and antitubercular activities (Dave et al., 2007).
  • Preparation of Heterocycles :

    • Sarhan et al. (2008) detailed the preparation of new heterocycles involving 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, a derivative, and its applications in chemical synthesis (Sarhan et al., 2008).
  • Biological Effect Studies :

    • Aksyonova-Seliuk et al. (2016) studied the effect of derivatives on the duration of thiopental-sodium narcosis in rats, contributing to the understanding of the relationship between chemical structure and biological effect (Aksyonova-Seliuk et al., 2016).
  • DNA Methylation Inhibition :

    • Hovsepyan et al. (2018) synthesized new derivatives as potential DNA methylation inhibitors, analyzing their anti-tumor activity and effect on tumor DNA methylation levels (Hovsepyan et al., 2018).
  • Structural Features and Synthesis :

    • Aksyonova-Seliuk et al. (2018) focused on the synthesis and investigation of the physical and chemical properties of derivatives, contributing to the search for biologically active substances (Aksyonova-Seliuk et al., 2018).
  • Antianxiety and Antimicrobial Activities :

    • Wadher et al. (2015) synthesized Schiff bases of the compound and evaluated their antianxiety activities, while Bayrak et al. (2009) assessed the antimicrobial activities of its new 1,2,4-triazoles (Wadher et al., 2015), (Bayrak et al., 2009).
  • Green Synthesis and Antimicrobial Activity :

    • Rajurkar and Shirsath (2017) achieved green synthesis of the compound and screened it for in vivo antimicrobial activity (Rajurkar & Shirsath, 2017).
  • Antioxidant and Analgesic Activities :

    • Karrouchi et al. (2016) synthesized Schiff bases containing pyrazole and evaluated their analgesic and antioxidant activities (Karrouchi et al., 2016).
  • Antitumor Activity :

  • Acute Toxicity Study :

    • Safonov (2018) investigated the acute toxicity of derivatives in vivo (Safonov, 2018).
  • Corrosion Inhibition for Copper :

    • Chauhan et al. (2019) explored the compound as a novel corrosion inhibitor for copper in saline solution, conducting electrochemical and ToF-SIMS studies (Chauhan et al., 2019).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-3-benzyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXPJGHKISKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354240
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

CAS RN

13373-10-9
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Cansız, M Koparır, A Demirdağ - Molecules, 2004 - mdpi.com
In this study appropriate hydrazide compounds, furan-2-carboxylic acid hydrazide (1) and phenylacetic acid hydrazide (2) were converted into 1,4‑substituted thiosemicarbazides 4a-e …
Number of citations: 178 www.mdpi.com
AM Abo-Bakr - International Journal of Science and Research, 2014 - researchgate.net
The use of 4-amino-5-benzyl-4H-[1, 2, 4] triazole-3-thiol (1) as a precursor to synthesize some new biologically active heterocycles has been found to be effective. Condensation of 1 …
Number of citations: 4 www.researchgate.net
AM Abo-Bakr - researchgate.net
The title compound, 4-amino-5-benzyl-4H-1, 2, 4-triazole-3-thiol (1), was found to be a useful starting material for the synthesis of some new heterocyclic derivatives. New heterocycles 2…
Number of citations: 2 www.researchgate.net
H Rabari, J Damor - Pharma Science Monitor, 2018 - pharmasm.com
Triazoles constitute an important class of biologically active heterocyclic compounds that have received a great attention since their discovery. A novel series of 3-benzyl-5-(methylthio)-…
Number of citations: 3 www.pharmasm.com
AN Ayyash - AIP Conference Proceedings, 2020 - pubs.aip.org
Development of some new fused heterocycles is the main goal of the present wor". The entitled compounds 1, 3-[bis (6, 8-disubstitutedphenyl-[1, 2, 4]-triazolo [3, 4-b][1, 3, 4] …
Number of citations: 1 pubs.aip.org
A Husain, MA Naseer - Medicinal chemistry research, 2011 - Springer
In this study, a series of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles (5a–t) were synthesized by condensing 4-amino-3-mercapto-(4H)-1,2,4-triazoles (4a–c) with different …
Number of citations: 24 link.springer.com
AA Gouda, WA Zordok - Turkish Journal of Chemistry, 2018 - journals.tubitak.gov.tr
A new sensitive and accurate solid-phase extraction method for preconcentration of trace amounts of cadmium and lead in various environmental samples prior to flame atomic …
Number of citations: 25 journals.tubitak.gov.tr
SM Fawzy, YM Loksha, M El‐Sadek… - Archiv der …, 2023 - Wiley Online Library
Disubstituted five‐membered heterocycles (1,2,4‐triazole and 1,3,4 oxadiazole) were synthesized and investigated as inhibitors for signal transducer and activator of transcription 3 (…
Number of citations: 2 onlinelibrary.wiley.com
M Asif - Mediterranean Journal of Chemistry, 2016 - medjchem-v3.azurewebsites.net
Thiadiazoles are an important class of heterocyclic compounds that exhibit diverse applications in organic synthesis, pharmaceutical and biological applications. They are also useful as …
Number of citations: 7 medjchem-v3.azurewebsites.net
AM Abo-Bakr - Heterocyclic Letters, 2015 - RAMAN PUBL C/O DR VANDANA …
Number of citations: 5

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